molecular formula C27H30N4O3 B2604051 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea CAS No. 896355-86-5

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea

Cat. No. B2604051
CAS RN: 896355-86-5
M. Wt: 458.562
InChI Key: QHAMPBBIZXLXMP-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, also known as BMTU, is a chemical compound that has shown potential in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Thalluri et al. (2014) showcases the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas, demonstrating a method for converting carboxylic acids into ureas under mild conditions. This process is environmentally friendly and cost-effective, highlighting the potential for synthesizing similar complex urea compounds through green chemistry approaches (Thalluri et al., 2014).

Biological Activity and Medicinal Chemistry

  • Takahashi et al. (2006) synthesized a series of phenylpiperazine derivatives, evaluating their antagonistic activities for the neuropeptide Y (NPY) Y5 receptor. This study indicates the relevance of phenylpiperazine derivatives in drug discovery, particularly in designing receptor antagonists (Takahashi et al., 2006).

  • Vidaluc et al. (1995) synthesized and assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. Their research aimed at optimizing the spacer length between pharmacophoric moieties, contributing to the development of compounds with potential therapeutic applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Advanced Materials and Chemistry

  • Obeid and Scholz (2011) investigated the self-assembly of poly(ethylene glycol) (PEG) and poly(2-methyl-2-oxazoline) (PMOx) capped with poly(amino acid), exploring the solution properties of self-assembled nanostructures. This research illustrates the utility of complex urea derivatives in designing biocompatible materials for potential biomedical applications (Obeid & Scholz, 2011).

Corrosion Inhibition

  • Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic conditions, highlighting the application of urea derivatives in protecting metals from corrosion. This study contributes to the field of materials science and engineering by providing insights into the development of novel corrosion inhibitors (Mistry et al., 2011).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c1-20-6-5-7-22(16-20)29-27(32)28-18-24(21-10-11-25-26(17-21)34-19-33-25)31-14-12-30(13-15-31)23-8-3-2-4-9-23/h2-11,16-17,24H,12-15,18-19H2,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAMPBBIZXLXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea

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